Acid Blue 120

Übersicht

Beschreibung

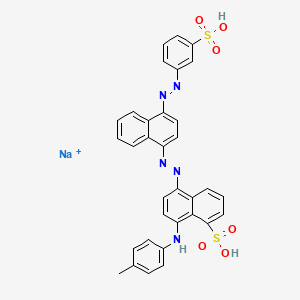

Acid Blue 120, also known as Acid Blue S-GR, is a synthetic dye belonging to the class of acid dyes. It is widely used in the textile industry for dyeing purposes due to its vibrant blue color. The compound has the chemical formula C33H23N5Na2O6S2 and a molecular weight of 695.68 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 120 involves the diazotization of aromatic amines followed by coupling with aromatic compounds. The process typically includes the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then purified through filtration and drying processes .

Types of Reactions:

Reduction: this compound can undergo reduction reactions, where the azo bonds are cleaved to form aromatic amines.

Oxidation: The compound can also be oxidized under certain conditions, leading to the formation of various oxidation products.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups.

Common Reagents and Conditions:

Reduction: Sodium dithionite or zinc dust in acidic medium.

Oxidation: Potassium permanganate or hydrogen peroxide in alkaline medium.

Substitution: Halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Reduction: Aromatic amines.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Halogenated or nitrated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Acid Blue 120 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in electroanalytical methods for detecting various analytes.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

Industry: Utilized in textile dyeing, food coloring, and as a sensor for detecting environmental pollutants

Wirkmechanismus

The mechanism of action of Acid Blue 120 involves its interaction with molecular targets through its azo bonds. The compound can form inclusion complexes with cyclodextrins, enhancing its solubility and stability. In biological systems, this compound can interact with cellular components, leading to various effects such as staining or photosensitization .

Vergleich Mit ähnlichen Verbindungen

- Acid Blue 113

- Acid Blue 129

- Patent Blue VF

- Indigo

Comparison: Acid Blue 120 is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and strong affinity for textile fibers. Compared to similar compounds, this compound offers better stability and a more vibrant color, making it a preferred choice in various applications .

Biologische Aktivität

Acid Blue 120 (AB120) is an azo dye that has garnered attention in various fields, including environmental science and biochemistry, due to its widespread use and potential biological impacts. This article explores the biological activity of this compound, focusing on its biodegradation, toxicity, and interactions with biological systems.

- Chemical Formula : C33H23N5Na2O6S2

- CAS Number : 72586

- Molecular Weight : 685.67 g/mol

Biodegradation Studies

Recent studies have highlighted the biodegradation pathways of this compound. A notable investigation utilized microbial consortia to assess the dye's degradation efficiency. The results indicated that specific bacteria could effectively decolorize AB120 through enzymatic activity, particularly involving azoreductase enzymes that cleave azo bonds.

Key Findings:

- Microbial Efficiency : Certain bacterial strains exhibited up to 96% degradation of AB120 within a specified time frame.

- Enzymatic Pathways : Enzymes such as NADH flavin reductase and quinone oxidoreductase were identified as crucial for the reduction of azo bonds in AB120 .

Toxicological Assessments

The toxicity of this compound has been evaluated in various biological models. Studies indicate that exposure to this dye can lead to cytotoxic effects in mammalian cell lines, which raises concerns regarding its environmental impact and human health risks.

Toxicity Data:

- Cell Viability : In vitro assays demonstrated a significant reduction in cell viability at concentrations above 100 mg/L.

- Mechanism of Toxicity : The dye induces oxidative stress and disrupts cellular functions, leading to apoptosis in exposed cells .

Case Studies on Biological Interactions

Several case studies have documented the interactions of this compound with biological systems:

- Case Study on Microbial Degradation :

- Case Study on Cytotoxic Effects :

Biological Activity Table

| Parameter | Observation |

|---|---|

| Chemical Structure | Azo dye with sulfonate groups |

| Microbial Degradation Rate | Up to 96% within specified time frames |

| Cytotoxic Concentration | Significant effects above 100 mg/L |

| Key Enzymes Involved | NADH flavin reductase, azoreductase |

| Environmental Impact | Potentially hazardous due to toxicity |

Eigenschaften

IUPAC Name |

disodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25N5O6S2.2Na/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41;;/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYUQZABARGLAD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044924 | |

| Record name | C.I. Acid Blue 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-01-9 | |

| Record name | Acid Blue 120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 8-(4-methylphenylamino)-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K233041YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acid Blue 120 interact with silk during the dyeing process?

A1: this compound exhibits strong interaction with silk fibers, leading to effective dye uptake. Studies employing electrochemical techniques like cyclic voltammetry and square wave voltammetry reveal that the dye's interaction with silk is adsorption-controlled. [] This means the dye molecules attach to the surface of the silk fibers, forming a layer that imparts color. The dye uptake can be accurately determined using these electrochemical methods, with results comparable to traditional spectrophotometry. []

Q2: Can you elaborate on the interaction between this compound and non-ionic surfactants?

A2: Research using continuous variation analysis with molecularly distilled non-ionic surfactants, such as 7.5 oxyethylene nonylphenol, 9.0 oxyethylene dodecyl ether, and 7.0 oxyethylene oleyl ether, demonstrates the formation of a complex between the dye and surfactant. [] This complex exhibits a binding molar ratio (n/m) of 3, implying three dye molecules associate with one surfactant molecule. The strength of this interaction, or the dye affinity, increases with a higher number of ethylene oxide units in the surfactant and follows the order: oleyl > nonylphenol > dodecyl for the hydrophobic group. [] Interestingly, combining two different non-ionic surfactants retains the n/m ratio of 3, showcasing additive affinity in the interaction with this compound. []

Q3: What are the implications of this compound forming a complex with tannic acid?

A3: Capillary analysis studies confirm the formation of a 1:1 complex between this compound and tannic acid. [] The thermodynamic parameter ΔH° suggests that hydrogen bonding plays a crucial role in this complex formation. [] This interaction has practical significance in textile dyeing, as it can influence the dye uptake, color intensity, and fastness properties of the dyed fabric.

Q4: How can this compound be removed from wastewater generated by dyeing facilities?

A4: Due to its widespread use in textile dyeing, this compound is often found in industrial wastewater. Several methods are being explored for its removal. One promising approach involves using layered double hydroxide (LDH) composites containing sodium alginate. [] These biocompatible composites demonstrate a higher adsorption capacity for this compound compared to pristine LDH. [] The alginate concentration significantly influences the adsorption efficiency, with the highest capacity observed at 5.9 wt% alginate. [] Another innovative approach utilizes a hybrid technology combining sorption and phytoextraction. This method employs composite sorbents made from metallurgical industry waste for initial dye removal, followed by further extraction using aquatic plants in bio-ponds. []

Q5: How can analytical techniques help in studying this compound?

A5: Electroanalytical methods such as cyclic voltammetry and square wave voltammetry have proven valuable for investigating the electrochemical behavior of this compound and its interaction with other substances. [] These techniques provide insights into the dye's oxidation potential, adsorption characteristics, and the influence of coexisting substances. Furthermore, capillary analysis serves as a simple yet effective method for studying the interaction between this compound and compounds like tannic acid, providing valuable information about complex formation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.